molecular formula C21H18ClIOS B12534244 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene CAS No. 749263-59-0

4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene

Cat. No.: B12534244
CAS No.: 749263-59-0
M. Wt: 480.8 g/mol
InChI Key: VKFBQBMSPQBVFU-UHFFFAOYSA-N
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Description

4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene is an organic compound that features a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene typically involves multiple steps, starting from simpler benzene derivatives The key steps include electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactionsThe chlorination and iodination steps are typically carried out using reagents such as thionyl chloride and iodine, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium iodide in acetone (Finkelstein reaction), potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products.

    Substitution: Products with substituted nucleophiles.

Scientific Research Applications

4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene depends on its interaction with molecular targets. For example, the sulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The halogen atoms can participate in halogen bonding, affecting molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorobenzene
  • 4-{[4-(Benzyloxy)phenyl]sulfanyl}-1-(2-iodoethyl)benzene

Uniqueness

The presence of both chlorine and iodine atoms allows for selective substitution reactions, while the benzyloxy and sulfanyl groups offer additional sites for chemical modification .

Properties

CAS No.

749263-59-0

Molecular Formula

C21H18ClIOS

Molecular Weight

480.8 g/mol

IUPAC Name

2-chloro-1-(2-iodoethyl)-4-(4-phenylmethoxyphenyl)sulfanylbenzene

InChI

InChI=1S/C21H18ClIOS/c22-21-14-20(9-6-17(21)12-13-23)25-19-10-7-18(8-11-19)24-15-16-4-2-1-3-5-16/h1-11,14H,12-13,15H2

InChI Key

VKFBQBMSPQBVFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)SC3=CC(=C(C=C3)CCI)Cl

Origin of Product

United States

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